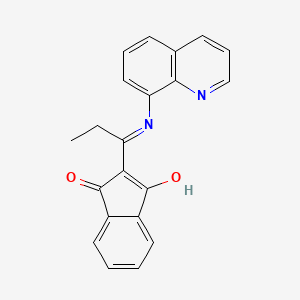

2-((8-Quinolylamino)propylidene)indane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .

Molecular Structure Analysis

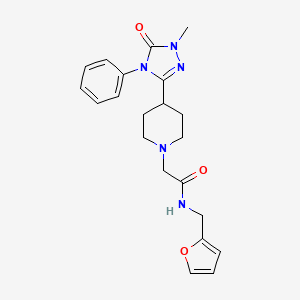

The molecular formula of “2-((8-Quinolylamino)propylidene)indane-1,3-dione” is C21H16N2O2. Its molecular weight is 328.371.Chemical Reactions Analysis

Indane-1,3-dione is involved in numerous chemical reactions, enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione . The specific chemical reactions involving “2-((8-Quinolylamino)propylidene)indane-1,3-dione” are not detailed in the sources I found.Scientific Research Applications

- Indane-1,3-dione and its derivatives serve as valuable scaffolds for designing biologically active compounds. Notably, Donepezil , used in Alzheimer’s disease treatment, and Indinavir , an AIDS medication, contain indanone-like structures .

- Natural products also feature indanone derivatives, further emphasizing their significance .

- Indane-1,3-dione acts as an electron acceptor in the design of dyes for solar cells. Its electronic properties make it suitable for photoinitiators in polymerization processes .

- Researchers explore indane-1,3-dione -based structures for optical sensing applications. These compounds exhibit sensitivity to specific analytes, making them useful in biosensing and bioimaging .

- Indane-1,3-dione derivatives serve as chromophores in NLO materials. Their nonlinear response to light allows for applications in optical devices and communication systems .

- Researchers have developed various chemical reactions to access the indane-1,3-dione scaffold. These include domino reactions and multicomponent reactions (MCRs) .

Medicinal Chemistry

Organic Electronics

Optical Sensing

Non-Linear Optical (NLO) Applications

Chemical Modification and Domino Reactions

properties

IUPAC Name |

2-(C-ethyl-N-quinolin-8-ylcarbonimidoyl)-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c1-2-16(18-20(24)14-9-3-4-10-15(14)21(18)25)23-17-11-5-7-13-8-6-12-22-19(13)17/h3-12,24H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMQQYVPANNJJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NC1=CC=CC2=C1N=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((8-Quinolylamino)propylidene)indane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)

![Ethyl 2-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523469.png)

![(4-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523471.png)

![1'-(5-chloro-2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2523474.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2523475.png)

![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B2523476.png)

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2523478.png)

![3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2523479.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2523482.png)